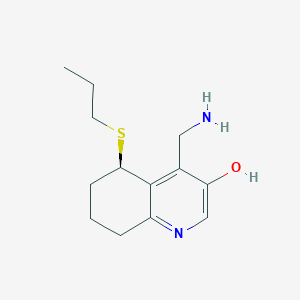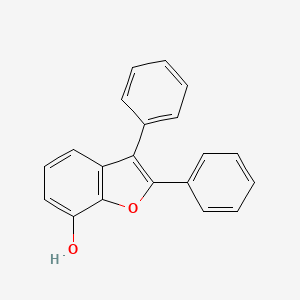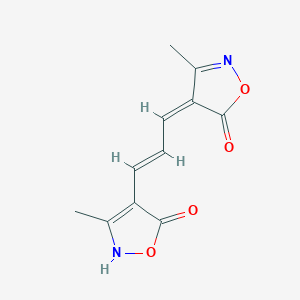![molecular formula C18H15NO2 B12899595 [3-(Anthracen-9-YL)-4,5-dihydro-1,2-oxazol-5-YL]methanol CAS No. 919513-00-1](/img/structure/B12899595.png)
[3-(Anthracen-9-YL)-4,5-dihydro-1,2-oxazol-5-YL]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(Anthracen-9-yl)-4,5-dihydroisoxazol-5-yl)methanol: is a complex organic compound featuring an anthracene moiety attached to a dihydroisoxazole ring, which is further connected to a methanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Anthracen-9-yl)-4,5-dihydroisoxazol-5-yl)methanol typically involves the following steps:
Formation of the Dihydroisoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between an anthracene derivative and a nitrile oxide.
Attachment of the Methanol Group: The resulting intermediate is then subjected to a reduction reaction to introduce the methanol group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions to modify the anthracene moiety or the dihydroisoxazole ring.
Substitution: Various substituents can be introduced to the anthracene ring or the dihydroisoxazole ring through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of anthracene-9-carboxylic acid or anthracene-9-aldehyde.
Reduction: Formation of reduced anthracene derivatives or modified dihydroisoxazole rings.
Substitution: Formation of various substituted anthracene or dihydroisoxazole derivatives.
Applications De Recherche Scientifique
(3-(Anthracen-9-yl)-4,5-dihydroisoxazol-5-yl)methanol: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in studying biological processes due to its unique structural features.
Medicine: Investigated for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.
Industry: Possible applications in the development of new materials, such as organic semiconductors or light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism by which (3-(Anthracen-9-yl)-4,5-dihydroisoxazol-5-yl)methanol exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving:
Binding to DNA or proteins: The anthracene moiety may intercalate with DNA or bind to proteins, affecting their function.
Modulation of signaling pathways: The compound may influence cellular signaling pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
(3-(Anthracen-9-yl)-4,5-dihydroisoxazol-5-yl)methanol: can be compared with other similar compounds, such as:
9-Anthracenemethanol: Lacks the dihydroisoxazole ring, making it less complex and potentially less versatile in applications.
Anthracene derivatives: Various anthracene derivatives with different functional groups can be compared based on their structural and functional properties.
Isoxazole derivatives: Compounds with isoxazole rings but different substituents can be compared to highlight the unique features of the dihydroisoxazole ring in .
Propriétés
Numéro CAS |
919513-00-1 |
|---|---|
Formule moléculaire |
C18H15NO2 |
Poids moléculaire |
277.3 g/mol |
Nom IUPAC |
(3-anthracen-9-yl-4,5-dihydro-1,2-oxazol-5-yl)methanol |
InChI |
InChI=1S/C18H15NO2/c20-11-14-10-17(19-21-14)18-15-7-3-1-5-12(15)9-13-6-2-4-8-16(13)18/h1-9,14,20H,10-11H2 |
Clé InChI |
IOKOECXXWBQGAB-UHFFFAOYSA-N |
SMILES canonique |
C1C(ON=C1C2=C3C=CC=CC3=CC4=CC=CC=C42)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(But-3-en-1-yl)-6-iodohexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B12899518.png)
![1-[1-(1H-Indol-3-yl)cyclopentyl]methanamine](/img/structure/B12899521.png)
![2-((1H-Pyrrolo[2,3-b]pyridin-3-yl)amino)acetic acid](/img/structure/B12899525.png)

![Dimethyl [2,2'-bipyrrolidine]-1,1'-dicarboxylate](/img/structure/B12899528.png)
![3-Methoxy-6-(methylsulfonyl)-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B12899533.png)
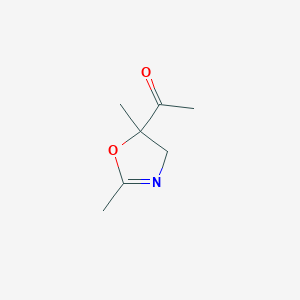
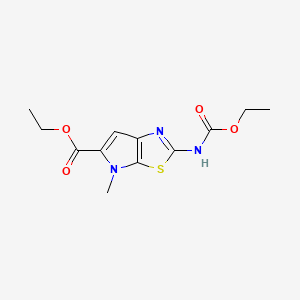
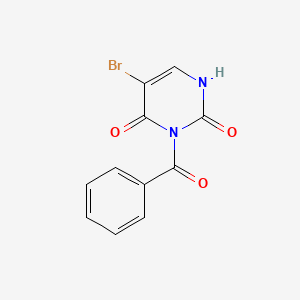
![N,N-Dimethyl-2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]ethan-1-amine](/img/structure/B12899571.png)
![N-(4-{[(2-Oxo-1,3-benzoxazol-3(2H)-yl)methyl]amino}benzoyl)glycine](/img/structure/B12899575.png)
